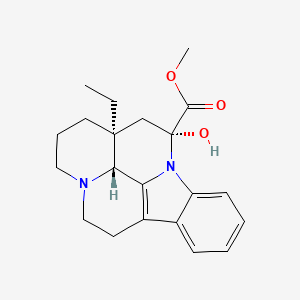

(3R,14R,16S)-Vincamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,14R,16S)-Vincamine is a complex organic compound with a unique structure It is part of the eburnamenine alkaloid family, which is known for its diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,14R,16S)-Vincamine typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the core structure: This involves the construction of the eburnamenine skeleton through a series of cyclization reactions.

Functional group modifications: Introduction of hydroxyl and carboxylic acid groups at specific positions on the core structure.

Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes:

Batch processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques like crystallization, distillation, and chromatography to isolate the desired product with high purity.

化学反応の分析

Types of Reactions

(3R,14R,16S)-Vincamine undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using hydrogen gas and metal catalysts.

Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学的研究の応用

Chemical Synthesis

(3R,14R,16S)-Vincamine serves as a precursor in the synthesis of other complex alkaloids. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. The compound's role in organic synthesis is crucial for producing derivatives that may have enhanced biological activities or novel therapeutic properties .

Biological Studies

In biological research, this compound is used to investigate its effects on cellular processes. Studies have shown that it can improve blood flow and enhance cognitive function by acting as a vasodilator and neuroprotective agent. These properties make it a valuable model compound for understanding the interactions between alkaloids and biological systems .

Cognitive Disorders

This compound has been investigated for its potential in treating cognitive disorders such as dementia and Alzheimer's disease. Its ability to enhance cerebral blood flow and oxygen utilization positions it as a promising candidate for therapeutic applications aimed at improving cognitive function .

Vestibular Vertigo

Clinical studies have highlighted the efficacy of this compound in treating vestibular vertigo. A study comparing its effects with betahistine mesylate indicated that vincamine not only controls dizziness more effectively but also alleviates associated anxiety and depression over time . This suggests its potential as a first-line treatment for patients suffering from vestibular dysfunction.

Hepatoprotective Effects

Recent research has demonstrated that this compound exhibits hepatoprotective properties during sepsis-induced oxidative stress. In animal models, vincamine administration resulted in significant improvements in liver function markers and reduced inflammation by modulating key proteins involved in oxidative stress and apoptosis .

Industrial Applications

This compound is utilized in the formulation of dietary supplements and pharmaceuticals due to its vasodilatory properties. It is often marketed as a cognitive enhancer or nootropic agent aimed at improving mental performance and circulation . The compound's favorable safety profile further supports its use in various health products.

Comparative Efficacy Table

作用機序

The mechanism of action of (3R,14R,16S)-Vincamine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Interacting with genetic material to influence gene expression.

類似化合物との比較

Similar Compounds

Eburnamenine: The parent compound with a similar core structure.

Vinblastine: A related alkaloid with potent anticancer properties.

Vincristine: Another alkaloid used in cancer therapy.

Uniqueness

(3R,14R,16S)-Vincamine is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

特性

分子式 |

C21H26N2O3 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC名 |

methyl (15S,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m0/s1 |

InChIキー |

RXPRRQLKFXBCSJ-SESVDKBCSA-N |

異性体SMILES |

CC[C@@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |

正規SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。